1,2,4,5-Tetrafluoro-3,6-diiodobenzene

Catalog No.
S569096
CAS No.
392-57-4
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrafluoro-3,6-diiodobenzene

CAS Number

392-57-4

Product Name

1,2,4,5-Tetrafluoro-3,6-diiodobenzene

IUPAC Name

1,2,4,5-tetrafluoro-3,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

VIXRAZODEODOJF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Synonyms

1,4-diiodotetrafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

Scientific Field: Photoluminescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the field of photoluminescence and crystal engineering to enhance the luminescence of single-benzene fluorescent molecules. This is particularly useful for red-emissive molecules, which often suffer from an aggregation-induced quenching effect under solid-state conditions .

Results or Outcomes: The use of 1,4-Diiodotetrafluorobenzene in this application results in enhanced emission. Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .

Preparation of Phosphorescent Cocrystal with Polycyclic Aromatic Hydrocarbons

Scientific Field: Phosphorescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .

Cocrystallization of Halopyridinium Salts

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a ditopic perfluorinated iodobenzene for the cocrystallization of halopyridinium salts .

Preparation of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole

Scientific Field: Organic Synthesis

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .

Synthesis of 2,3,5,6-Tetrafluoro-1,4-diiodobenzene

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-diiodobenzene .

Preparation of Halogen Bonded Cocrystals

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of halogen bonded cocrystals .

1,2,4,5-Tetrafluoro-3,6-diiodobenzene (DITFB) is an aromatic organic compound belonging to the class of polyfluorinated aromatic compounds (PFCs) []. It serves as a valuable building block in the synthesis of other complex fluorinated organic molecules due to the presence of both fluorine and iodine atoms, which can be manipulated through various chemical reactions [].


Molecular Structure Analysis

DITFB possesses a benzene ring structure with alternating single and double bonds. Four fluorine atoms occupy the 1, 2, 4, and 5 positions of the ring, while iodine atoms are positioned at the 3 and 6 positions [, ]. This fluorinated structure grants the molecule unique properties, including high thermal and chemical stability due to the strong carbon-fluorine bonds []. The presence of iodine atoms introduces sites for further functionalization through C-I bond activation [].


Chemical Reactions Analysis

Synthesis of DITFB is typically achieved through electrophilic aromatic substitution reactions. One reported method involves the reaction of 1,2,4,5-tetrafluorobenzene with iodine monochloride (ICl) under specific conditions [].

C6F4 + 2ICl -> C6F4I2 + 2Cl2  (Equation 1) []

DITFB can participate in various coupling reactions to introduce new functional groups. For instance, Suzuki-Miyaura coupling allows the attachment of diverse organic moieties via carbon-carbon bond formation []. The C-I bonds can also be exploited for cross-coupling reactions with other aryl or vinyl groups [].

Due to the strong carbon-fluorine bonds, direct decomposition of DITFB at common laboratory temperatures is unlikely. However, under harsh conditions or in the presence of specific catalysts, the C-F bonds might undergo cleavage [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of DITFB is limited in available scientific literature. However, based on the structure, it is expected to be a colorless, crystalline solid with low solubility in water due to the presence of both fluorinated and iodinated groups []. DITFB is likely to be more soluble in organic solvents like dichloromethane or chloroform.

DITFB itself is not known to have a specific biological mechanism of action. However, the presence of the fluorine atoms can influence the properties of the final molecules synthesized using DITFB as a building block. Fluorination can enhance lipophilicity (fat solubility) and improve metabolic stability of the resulting compounds [].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

392-57-4

Wikipedia

1,2,4,5-Tetrafluoro-3,6-diiodobenzene

Dates

Modify: 2023-08-15
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

Explore Compound Types